molecular formula C25H27Cl2NO4 B12911646 3-(4-(Bis(2-chloroethyl)amino)benzylidene)-5-(2,5-diethoxyphenyl)furan-2(3H)-one

3-(4-(Bis(2-chloroethyl)amino)benzylidene)-5-(2,5-diethoxyphenyl)furan-2(3H)-one

Cat. No.: B12911646
M. Wt: 476.4 g/mol
InChI Key: UZBWLXZTPOWQPX-XDJHFCHBSA-N
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Description

This compound features a furan-2(3H)-one core substituted with a 4-(bis(2-chloroethyl)amino)benzylidene group at position 3 and a 2,5-diethoxyphenyl moiety at position 3. The bis(2-chloroethyl)amino group is a nitrogen mustard, a class of alkylating agents known for their anticancer properties.

Properties

Molecular Formula

C25H27Cl2NO4

Molecular Weight

476.4 g/mol

IUPAC Name

(3E)-3-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-5-(2,5-diethoxyphenyl)furan-2-one

InChI

InChI=1S/C25H27Cl2NO4/c1-3-30-21-9-10-23(31-4-2)22(17-21)24-16-19(25(29)32-24)15-18-5-7-20(8-6-18)28(13-11-26)14-12-27/h5-10,15-17H,3-4,11-14H2,1-2H3/b19-15+

InChI Key

UZBWLXZTPOWQPX-XDJHFCHBSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)OCC)C2=C/C(=C\C3=CC=C(C=C3)N(CCCl)CCCl)/C(=O)O2

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C2=CC(=CC3=CC=C(C=C3)N(CCCl)CCCl)C(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Key Data Tables

Table 2: Molecular Weights of Key Compounds

Compound Molecular Formula Molecular Weight
Target Compound C23H24Cl2N2O4 463.35*
AN–O-04 C21H19Cl3N2O3 453.74
Bendamustine C16H21Cl2N3O2 358.26
USP Bendamustine Related Compound H C32H41Cl3N6O4 680.07

*Calculated based on structure.

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